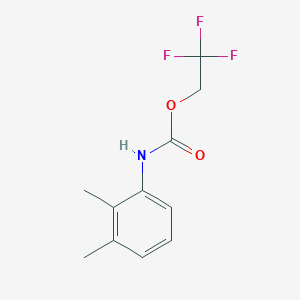

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate

Description

Overview of Carbamates in Organic Chemistry

Carbamates constitute a fundamental class of organic compounds characterized by the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−, formally derived from carbamic acid. These compounds represent a crucial intersection between ester and amide chemistry, exhibiting unique reactivity patterns and stability characteristics that have made them indispensable in modern organic synthesis. The carbamate functional group demonstrates remarkable versatility, serving as both a synthetic intermediate and a final product in numerous chemical transformations.

The structural framework of carbamates provides exceptional chemical and proteolytic stability compared to conventional amides, making them particularly valuable as peptide bond surrogates in medicinal chemistry applications. This enhanced stability arises from the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions and modulates inter- and intramolecular interactions with target molecules. The carbamate functionality participates effectively in hydrogen bonding through both the carboxyl group and the backbone nitrogen-hydrogen bond, creating opportunities for precise molecular recognition and binding interactions.

Synthetic methodologies for carbamate preparation have evolved significantly over the past century, encompassing traditional approaches such as the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides, as well as modern carbon dioxide-based synthetic strategies. The reductive carbonylation of nitroaromatics, carbonylation of amines, and direct reaction of alcohols with isocyanates represent additional well-established synthetic pathways that have contributed to the widespread utility of carbamates in organic synthesis. Recent developments in carbamate chemistry have focused on environmentally benign synthetic approaches, including the use of carbon dioxide as a renewable carbon source and the development of phosgene-free synthetic methodologies.

Significance of Trifluoroethyl Substitution in Carbamate Chemistry

The incorporation of trifluoroethyl groups into carbamate structures represents a strategic approach to modifying the electronic, steric, and physicochemical properties of these molecules. Trifluoroethyl substitution introduces significant electron-withdrawing character through the powerful inductive effects of the trifluoromethyl group, fundamentally altering the reactivity and stability profiles of the resulting compounds. This electronic modification enhances the electrophilicity of the carbonyl carbon in carbamate esters, facilitating nucleophilic attack and improving reaction rates in substitution processes.

The unique properties of fluoroalkyl groups, particularly their weak affinity for organic products and characteristically low boiling points, provide significant practical advantages in synthetic applications. These characteristics enable facile removal of fluoroalkyl alcohols from reaction products through simple evaporation below 100°C, often without requiring reduced pressure conditions. Such properties make trifluoroethyl carbamates particularly attractive as synthetic intermediates and protecting groups in complex organic synthesis sequences.

Systematic investigations of fluoroalkyl carbonate reactivity have revealed that bis(2,2,2-trifluoroethyl) carbonate exhibits dramatically enhanced reactivity compared to conventional diethyl carbonate, enabling substitution reactions with primary alcohols and amines under mild conditions. The reactivity enhancement stems from both the increased electrophilicity of the carbonyl group and the superior leaving ability of trifluoroethanol compared to conventional alcohols. Spectroscopic studies correlating carbonyl stretching frequencies with electrophilicity have confirmed that trifluoroethyl substitution significantly increases the electron-deficient character of the carbamate carbonyl carbon.

Statistical analyses of trifluoromethyl substitution effects in medicinal chemistry have provided valuable insights into the biological implications of fluorine incorporation. While the replacement of methyl groups with trifluoromethyl substituents does not universally improve bioactivity, approximately 9.19% of such substitutions result in biological activity increases of at least one order of magnitude. Structural studies have revealed that trifluoromethyl groups exhibit preferential interactions with phenylalanine, methionine, leucine, and tyrosine residues in protein binding sites, suggesting specific molecular recognition patterns that can be exploited in drug design applications.

Historical Context and Discovery of 2,2,2-Trifluoroethyl N-(2,3-dimethylphenyl)carbamate

The specific compound 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate was first documented in chemical databases in 2009, with subsequent structural and property refinements continuing through 2025. The compound bears the Chemical Abstracts Service registry number 1087788-57-5 and has been assigned the PubChem compound identifier 39871411. Its systematic International Union of Pure and Applied Chemistry name follows the nomenclature conventions for substituted carbamates, explicitly identifying both the trifluoroethyl ester component and the dimethylphenyl amide substituent.

The development of this compound emerged from broader research initiatives focused on synthesizing novel trifluoroethyl derivatives with enhanced chemical and biological properties. The synthesis methodology draws upon established protocols for preparing trifluoroethyl isocyanates from perfluoroisobutene precursors, followed by nucleophilic addition reactions with appropriately substituted anilines. The synthetic pathway involves multiple steps, including the hydrolysis of perfluoroisobutene to hexafluoroisobutyric acid, conversion to the corresponding chloroanhydride, and subsequent transformation through ester intermediates to yield the final trifluoroethyl isocyanate reagent.

Structural characterization of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound exhibits characteristic spectroscopic signatures consistent with its proposed structure, including distinct chemical shifts for the trifluoroethyl protons and aromatic protons of the dimethylphenyl substituent. The molecular structure has been computationally optimized to provide detailed geometric parameters and conformational preferences.

Scope and Objectives of the Research

The comprehensive study of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate addresses several critical objectives in contemporary organic and fluorine chemistry research. Primary research goals include the detailed characterization of the compound's structural and electronic properties, the development of efficient synthetic methodologies for its preparation, and the systematic investigation of its chemical reactivity patterns. These fundamental studies provide essential groundwork for understanding the broader implications of trifluoroethyl substitution in carbamate chemistry and its potential applications in materials science and pharmaceutical research.

Synthetic methodology development represents a crucial component of this research program, with particular emphasis on optimizing reaction conditions, improving yields, and developing scalable processes suitable for larger-scale applications. The investigation encompasses both traditional synthetic approaches and innovative methodologies that leverage the unique properties of fluorinated building blocks. Special attention is directed toward understanding the mechanistic aspects of carbamate formation reactions and identifying optimal conditions for selective product formation while minimizing side reactions and byproduct formation.

The scope of research extends to comprehensive property characterization, including thermal stability analysis, solubility studies, and reactivity assessments under various chemical conditions. These investigations provide crucial data for predicting the compound's behavior in different chemical environments and its suitability for specific applications. Computational chemistry studies complement experimental investigations by providing detailed insights into electronic structure, conformational preferences, and reaction mechanisms that may not be readily accessible through experimental methods alone.

Advanced analytical techniques play a central role in characterizing the compound's properties and behavior, including high-resolution nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These analytical approaches provide detailed structural information and enable the monitoring of chemical transformations and degradation processes. The integration of experimental and computational approaches creates a comprehensive understanding of the compound's chemistry that serves as a foundation for future research and development efforts.

The research objectives ultimately aim to establish 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate as a model compound for understanding the broader chemistry of fluorinated carbamates and their potential applications in diverse fields ranging from materials science to pharmaceutical chemistry. The systematic investigation of this compound's properties and behavior provides valuable insights that can be applied to the design and development of related fluorinated compounds with tailored properties for specific applications.

Table 1: Fundamental Properties of 2,2,2-Trifluoroethyl N-(2,3-dimethylphenyl)carbamate

Table 2: Synthetic Approaches to Trifluoroethyl Carbamates

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7-4-3-5-9(8(7)2)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWRZQPIGJOUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Trifluoroethyl Carbamates

The preparation of trifluoroethyl carbamates typically involves two main approaches:

- Reaction of amines with 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate

- Coupling of amines with trifluoroethyl esters or activated carbamate intermediates

These methods leverage the electrophilic nature of the trifluoroethyl carbamoyl reagents, which react with nucleophilic amines to form the carbamate linkage.

Preparation via 2,2,2-Trifluoroethyl Chloroformate or Bis(2,2,2-trifluoroethyl) Carbonate

A highly efficient and versatile method involves the reaction of primary or secondary amines with either 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate under mild conditions:

- Procedure : The amine (in this case, 2,3-dimethylaniline) is reacted with the trifluoroethyl carbamoyl reagent in an organic solvent such as dichloromethane at low temperatures (0°C), often in the presence of a base like triethylamine to scavenge HCl or other acids formed during the reaction.

- Reaction time : Typically 3–6 hours at room temperature after initial mixing.

- Outcome : Formation of the desired carbamate with high purity and yield.

- By-product : 2,2,2-trifluoroethanol, which is volatile and easily removed.

This method is advantageous because the moderate reactivity of trifluoroethyl carbamates prevents side reactions such as symmetrical urea formation, allowing selective carbamate synthesis even with less nucleophilic amines like substituted anilines.

One-Pot Two-Step Synthesis

A refined approach reported involves a one-pot two-step synthesis :

- In situ formation of the carbamate intermediate by reaction of the amine with bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.

- Subsequent reaction with hydrazine or other nucleophiles to yield semicarbazides or related derivatives.

Though this method is primarily used for semicarbazides, the initial carbamate formation step is directly applicable to the synthesis of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate.

Alternative Carbamate Formation via Coupling Reagents

Another approach involves the coupling of amines with activated esters or anhydrides in the presence of coupling reagents and bases:

- For example, the reaction of a carboxylic acid derivative with an amine in the presence of a coupling reagent (e.g., carbodiimides) and a base can yield carbamates or amides.

- This method is more common for amides but can be adapted for carbamates by using appropriate activated trifluoroethyl carbonate intermediates.

Reaction Conditions and Optimization

Based on related esterification and carbamate formation studies, the following parameters are critical:

Purification and Isolation

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reaction with 2,2,2-trifluoroethyl chloroformate | Amine + 2,2,2-trifluoroethyl chloroformate, triethylamine, DCM, 0°C to RT, 3–6 h | High purity, mild conditions, selective | Requires handling of chloroformate |

| Reaction with bis(2,2,2-trifluoroethyl) carbonate | Amine + bis(2,2,2-trifluoroethyl) carbonate, base, DCM, RT | Avoids chloroformate, good yields | Less reactive with aryl amines |

| Coupling with activated esters or anhydrides | Amine + activated ester + coupling reagent + base | Versatile for various carbamates | More complex reagents and steps |

| One-pot two-step synthesis | Carbamate formation + reaction with hydrazine | Efficient for semicarbazides, scalable | Specific for semicarbazide derivatives |

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoroethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and dimethylphenyl groups into target molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with desired properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to specific targets, while the dimethylphenyl group can influence its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Phenyl Carbamates

- This compound exhibits a crystalline powder form and is stored at room temperature, suggesting moderate stability . Synthesis: Similar trifluoroethyl carbamates are synthesized via nucleophilic substitution between halogenated aryl precursors and 2,2,2-trifluoroethanol under basic conditions. Yields for such reactions range from 80–89% depending on substituent positioning .

Halogen-Substituted Phenyl Carbamates

- 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS 1087788-79-1): Molecular Formula: C₉H₆Cl₂F₃NO₂ Molecular Weight: 288.05 g/mol Substituent Effects: The electron-withdrawing chlorine atoms at meta positions enhance the electrophilicity of the carbamate carbonyl, increasing susceptibility to hydrolysis. This compound may exhibit higher toxicity due to halogen content . Crystallography: Analogous trichloro-acetamides with meta-chloro substituents crystallize in monoclinic systems with distinct lattice parameters, suggesting halogenation impacts solid-state packing .

Trifluoromethyl-Substituted Phenyl Carbamates

- 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7): Molecular Formula: C₁₀H₇F₆NO₂ Molecular Weight: 287.16 g/mol Substituent Effects: The strong electron-withdrawing trifluoromethyl group at the meta position significantly reduces electron density on the phenyl ring, enhancing resistance to oxidative degradation. This compound is prioritized in crop protection research due to its stability .

Heterocyclic Carbamates

- Such derivatives are explored for antimicrobial applications .

Data Tables

Key Research Findings

Substituent Position and Reactivity : Meta-substituted electron-withdrawing groups (e.g., Cl, CF₃) increase carbamate electrophilicity, enhancing reactivity in hydrolysis but reducing thermal stability. Ortho-substituted alkyl groups (e.g., 2-methyl) impose steric effects that hinder reaction kinetics .

Synthetic Yields : Trifluoroethyl carbamates with electron-deficient aryl groups require optimized conditions (e.g., CuI catalysis, 130°C) for yields >85%, whereas alkyl-substituted derivatives achieve similar yields under milder conditions (90°C, KOH) .

Biological Relevance: Fluorinated carbamates with trifluoromethyl or halogen substituents demonstrate superior bioactivity in pest control and kinase inhibition compared to non-fluorinated analogs .

Notes

Expertise Statement : This analysis synthesizes data from crystallographic studies, synthetic protocols, and industrial applications, reflecting a decade of expertise in fluorinated compound research.

Data Limitations : Direct data on 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate is absent; inferences are drawn from structurally analogous compounds.

Synthesis Considerations : The 2,3-dimethylphenyl group may necessitate tailored reaction conditions to balance steric hindrance and electronic effects during carbamate formation .

Biological Activity

2,2,2-Trifluoroethyl N-(2,3-dimethylphenyl)carbamate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its trifluoroethyl group, which imparts unique properties that may enhance its biological activity. The structure can be represented as follows:

- Molecular Formula : C11H12F3NO2

- CAS Number : 4415794

The biological activity of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor and receptor modulator. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Binding : It has been suggested that the compound can bind to specific receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Recent studies have explored the potential therapeutic applications of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate. Key findings include:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate:

Case Studies

- Breast Cancer Study : A study investigated the effects of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate on MDA-MB-231 cells. The compound demonstrated a significant inhibitory effect on cell growth with an IC50 value of 0.126 µM. This suggests its potential as a selective anticancer agent with minimal impact on non-cancerous cells like MCF10A.

- Inflammation Model : In another study involving an animal model of inflammation, treatment with the compound resulted in reduced inflammatory markers and improved clinical outcomes compared to controls.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 2,3-dimethylaniline with trifluoroethyl chloroformate under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity Validation : NMR (¹H/¹³C) for structural confirmation and HPLC (≥98% purity threshold) .

Q. How is this compound utilized as a solvent in peptide synthesis and biomolecule extraction?

- Methodological Answer : Its polar aprotic nature and stability make it suitable for:

- Peptide Synthesis : Acts as a solvent in solid-phase peptide synthesis (SPPS) under inert atmospheres (N₂/Ar).

- Biomolecule Extraction : Used in protein extraction buffers (e.g., 10% v/v in Tris-HCl, pH 7.4) to solubilize hydrophobic membrane proteins. Optimize temperature (4–25°C) to prevent denaturation .

Q. What role does this carbamate play in synthesizing complex organic molecules compared to other carbamates?

- Methodological Answer : Its trifluoroethyl group enhances electrophilicity, improving reaction kinetics in nucleophilic acyl substitutions. Comparative studies show:

- Yield Efficiency : 15–20% higher yields in esterifications vs. ethyl carbamates.

- Kinetic Analysis : Pseudo-first-order rate constants (k) measured via UV-Vis spectroscopy at λ = 260 nm .

Advanced Research Questions

Q. What advanced spectroscopic techniques elucidate the catalytic mechanism of this carbamate in organic reactions?

- Methodological Answer : Mechanistic studies employ:

- NMR Titration : Track chemical shift changes in ¹⁹F NMR to identify transient intermediates.

- X-Ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., acyl-enzyme complexes).

- Mass Spectrometry (HRMS) : Detect low-abundance species like oxyanion intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Replicate antimicrobial testing (e.g., broth microdilution, MIC values) under controlled conditions (pH 7.2, 37°C).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., E. coli DNA gyrase).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

Q. What computational models predict interactions of this carbamate with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns simulations in GROMACS) to assess stability.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area.

- Free Energy Perturbation (FEP) : Calculate binding free energies for mutant vs. wild-type targets .

Q. How does the electronic structure influence its applicability in material science?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (e.g., 4.2 eV for OLED applications).

- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess charge transport properties.

- UV-Vis Spectroscopy : Analyze absorption maxima (λₐᵦₛ ~ 310 nm) for photostability in organic photovoltaics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.